1-BOC-3-(2-nitrophenoxymethyl)azetidine
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Overview
Description
1-BOC-3-(2-nitrophenoxymethyl)azetidine, also known as tert-butyl 3-[(2-nitrophenoxy)methyl]-1-azetidinecarboxylate, is a chemical compound with the molecular formula C15H20N2O5 and a molecular weight of 308.33 g/mol . This compound is characterized by the presence of an azetidine ring, a nitrophenoxy group, and a tert-butoxycarbonyl (BOC) protecting group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features.
Preparation Methods
The synthesis of 1-BOC-3-(2-nitrophenoxymethyl)azetidine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Nitrophenoxy Group: The nitrophenoxy group is introduced via nucleophilic substitution reactions, where a nitrophenol derivative reacts with an appropriate azetidine intermediate.
Protection with BOC Group: The final step involves the protection of the azetidine nitrogen with a tert-butoxycarbonyl (BOC) group using reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
1-BOC-3-(2-nitrophenoxymethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and acidic or basic conditions depending on the desired transformation. Major products formed from these reactions include amino derivatives, deprotected azetidines, and various substituted azetidine compounds.
Scientific Research Applications
1-BOC-3-(2-nitrophenoxymethyl)azetidine has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: The compound is investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Material Science: It is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-BOC-3-(2-nitrophenoxymethyl)azetidine involves its ability to undergo various chemical transformations due to the presence of reactive functional groups. The nitrophenoxy group can participate in electron transfer reactions, while the azetidine ring can undergo ring-opening reactions under specific conditions. These properties make it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
1-BOC-3-(2-nitrophenoxymethyl)azetidine can be compared with similar compounds such as:
1-BOC-3-(2-nitrophenoxymethyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
1-BOC-3-(2-nitrophenoxymethyl)piperidine: Contains a piperidine ring, offering different reactivity and stability.
1-BOC-3-(2-nitrophenoxymethyl)morpholine: Features a morpholine ring, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its azetidine ring, which provides distinct reactivity compared to other similar compounds. This makes it valuable in specific synthetic applications where the azetidine ring’s properties are advantageous.
Properties
IUPAC Name |
tert-butyl 3-[(2-nitrophenoxy)methyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-8-11(9-16)10-21-13-7-5-4-6-12(13)17(19)20/h4-7,11H,8-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNADDPVWUPXPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742757 |
Source
|
Record name | tert-Butyl 3-[(2-nitrophenoxy)methyl]azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-20-9 |
Source
|
Record name | 1-Azetidinecarboxylic acid, 3-[(2-nitrophenoxy)methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-[(2-nitrophenoxy)methyl]azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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